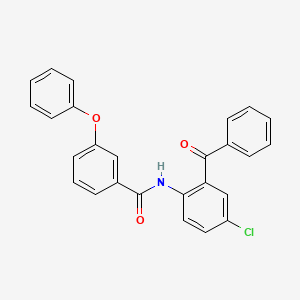

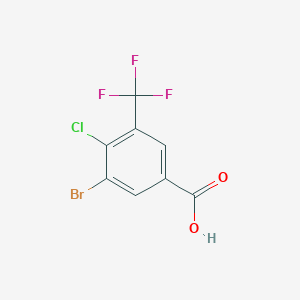

![molecular formula C12H21NO5 B2509391 Methyl 3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate CAS No. 191110-93-7](/img/structure/B2509391.png)

Methyl 3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, Methyl 3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate, is a structurally complex molecule that features a cyclobutane core. This core is a four-membered ring, which is known for its unique chemical properties due to the ring strain associated with such small cyclic structures. The compound also contains various functional groups, including an ester, an amide, and a hydroxymethyl group, which contribute to its reactivity and potential applications in chemical synthesis.

Synthesis Analysis

The synthesis of cyclobutane derivatives can be achieved through various methods. For instance, the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under photoirradiation leads to a dimethyl cyclobutane dicarboxylate derivative . Similarly, the synthesis of 3-hydroxy-4-methyl-3-cyclobutene-1,2-dione, a related compound, involves the use of [2+2]-cycloadducts and acid-catalyzed hydrolysis . These methods highlight the versatility of cyclobutane synthesis, which could be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is characterized by the planarity or slight distortion of the cyclobutane ring. For example, in the crystal structure of a dimethyl cyclobutane dicarboxylate, the central four-membered ring adopts a slightly distorted square-planar arrangement . This planarity is significant as it can influence the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

Cyclobutane rings can undergo various chemical reactions, including oxidative ring opening, as seen with ethyl 2,2-dimethoxycyclopropane-1-carboxylates and methyl 2,2,6,6-tetramethoxybicyclo[2.2.0]hexane-1-carboxylates when reacted with RuO4 . Additionally, the intramolecular alkylation of methyl 3-tosyloxy-2,2,4,4-tetramethylcyclobutane-1-carboxylate leads to the formation of methyl 2,2,4,4-tetramethylbicyclo[1,1,0]-butane-1-carboxylate, which can further undergo rearrangement . These reactions demonstrate the reactivity of the cyclobutane ring and its potential for transformation into various products.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure and the functional groups attached to the ring. The presence of hydrogen bonds, van der Waals interactions, and hyperconjugative interactions can stabilize the molecular structure and affect the compound's solubility, boiling point, and melting point . The crystal packing of these molecules is often dominated by H⋯H, H⋯O/O⋯H, and H⋯C/C⋯H interactions, which are crucial for the stability of the structure .

Wissenschaftliche Forschungsanwendungen

Synthesis and Applications in Organic Chemistry

Research into methyl 3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate and related compounds highlights their significance in the synthesis of cyclobutane derivatives, which are valuable in medicinal chemistry and material sciences due to their unique structural features.

Antiviral Applications : The synthesis of methylenecyclobutyl- and cyclobutenyl adenine analogues, derived from carbocyclic oxetanocin A, emphasizes their potential as potent antiviral agents. These compounds, through intricate synthetic routes, show promise in antiviral research, highlighting the cyclobutane ring's utility in pharmaceuticals (Maruyama, Hanai, & Sato, 1992).

Chemical Synthesis and Polymerization : The compound has been explored in the context of chemical reactions and polymerization, illustrating its versatility. For instance, Lewis acid-assisted anionic polymerization of a cyclobutene monomer demonstrated the ability to form polymers with unique structures, providing insights into novel material design (Kitayama, Kawauchi, Nakamura, Sufi, Padías, & Hall, 2004).

Natural Product Synthesis : The compound's framework is instrumental in synthesizing natural product analogues, such as a novel norlignan isolated from Peperomia tetraphylla. This research underscores the cyclobutane core's role in mimicking and understanding natural compounds' structures and activities (Li, Huang, Gong, & Tian, 2007).

Medicinal Chemistry Applications : Derivatives have shown varied biological activities, including anticancer and antimicrobial properties. The synthesis and evaluation of methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives, prepared from furfuryl alcohol, underline the cyclobutane derivatives' potential in developing new therapeutic agents (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).

Advanced Material Synthesis : In material science, the structural peculiarities of cyclobutane derivatives facilitate the creation of advanced materials. For example, the scale-up synthesis of a deuterium-labeled cis-cyclobutane-1,3-Dicarboxylic acid derivative using continuous photo flow chemistry demonstrates the compound's utility in manufacturing isotopically labeled compounds for research and industrial applications (Yamashita, Nishikawa, & Kawamoto, 2019).

Eigenschaften

IUPAC Name |

methyl 3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-12(9(15)17-4)5-8(6-12)7-14/h8,14H,5-7H2,1-4H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUKOWKUAPSHEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC(C1)CO)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201121914 |

Source

|

| Record name | Methyl cis-1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(hydroxymethyl)cyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201121914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116129-03-4 |

Source

|

| Record name | Methyl cis-1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(hydroxymethyl)cyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201121914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(3-butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)acetate](/img/structure/B2509309.png)

![2-(1H-indol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2509310.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2509315.png)

![2-Bromo-4-fluorobenzo[d]oxazole](/img/structure/B2509317.png)

![4-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-phenylbutanamide](/img/structure/B2509323.png)

![4-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine dihydrochloride](/img/structure/B2509329.png)